molecular formula C9H13N B14462200 2,2,5-Trimethylhexa-3,4-dienenitrile CAS No. 71800-21-0

2,2,5-Trimethylhexa-3,4-dienenitrile

Cat. No.: B14462200
CAS No.: 71800-21-0
M. Wt: 135.21 g/mol
InChI Key: ZPUCSEKMJIHHTH-UHFFFAOYSA-N
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Description

2,2,5-Trimethylhexa-3,4-dienenitrile is an organic compound with the molecular formula C9H13N. It is characterized by the presence of a nitrile group (-CN) attached to a hexa-diene backbone with three methyl groups at positions 2, 2, and 5. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5-Trimethylhexa-3,4-dienenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,5-trimethylhex-3-ene-4-yne with hydrogen cyanide (HCN) in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and scalability. Catalysts such as palladium or nickel complexes are often used to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2,2,5-Trimethylhexa-3,4-dienenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the nitrile group under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of amides, esters, or thioethers.

Scientific Research Applications

2,2,5-Trimethylhexa-3,4-dienenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,5-Trimethylhexa-3,4-dienenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and interactions. Pathways involved may include nucleophilic addition or substitution reactions, depending on the specific application and conditions.

Comparison with Similar Compounds

Similar Compounds

    2,2,4-Trimethylhexane: Similar in structure but lacks the nitrile group.

    2,2,5-Trimethylhexa-3,4-dienal: Contains an aldehyde group instead of a nitrile group.

Uniqueness

This detailed article provides a comprehensive overview of 2,2,5-Trimethylhexa-3,4-dienenitrile, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

InChI

InChI=1S/C9H13N/c1-8(2)5-6-9(3,4)7-10/h6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUCSEKMJIHHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C=CC(C)(C)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60501341
Record name 2,2,5-Trimethylhexa-3,4-dienenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71800-21-0
Record name 2,2,5-Trimethylhexa-3,4-dienenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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